(E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide
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Overview
Description
3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of methoxyphenyl groups attached to both the amino and imino functionalities of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea typically involves the reaction of 4-methoxyaniline with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases like cancer and neurodegenerative disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea is unique due to its specific structural features, such as the presence of methoxy groups on both the amino and imino functionalities. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2502-94-5 |
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Molecular Formula |
C15H16N4O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-methoxyanilino)-3-(4-methoxyphenyl)iminothiourea |
InChI |
InChI=1S/C15H16N4O2S/c1-20-13-7-3-11(4-8-13)16-18-15(22)19-17-12-5-9-14(21-2)10-6-12/h3-10,16H,1-2H3,(H,18,22) |
InChI Key |
AADKNNLBLFUNGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NNC(=S)N=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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